

Application Note: Comprehensive Characterization of 5-methyl-1H-indole-4-carboxylic acid

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Compound of Interest

Compound Name: 5-methyl-1H-indole-4-carboxylic acid

Cat. No.: B2815399

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Abstract

This application note provides a detailed guide for the analytical characterization of **5-methyl-1H-indole-4-carboxylic acid**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific analytical monographs for this compound, this document outlines robust analytical methodologies based on established principles for structurally related indole carboxylic acids. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for identity, purity, and structural confirmation. The methods include High-Performance Liquid Chromatography (HPLC) for purity and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification.

Introduction

5-methyl-1H-indole-4-carboxylic acid is an indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in a wide range of biologically active compounds.^{[1][2]} The precise characterization of this molecule is critical to ensure the quality, safety, and efficacy of downstream products. This guide provides a multi-faceted analytical approach to comprehensively characterize **5-methyl-1H-indole-4-carboxylic acid**, ensuring a high degree of confidence in its identity and purity.

Physicochemical Properties (Inferred)

Specific physicochemical data for **5-methyl-1H-indole-4-carboxylic acid** is not extensively published. However, based on the properties of similar indole carboxylic acids, the following can be inferred:

Property	Inferred Value/Characteristic	Rationale/Source Analogy
Molecular Formula	C ₁₀ H ₉ NO ₂	Based on chemical structure.
Molecular Weight	175.18 g/mol	Calculated from the molecular formula.[3]
Appearance	White to off-white or pale-yellow solid	Typical for indole carboxylic acids.[4]
Solubility	Poorly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO.	Common for indole derivatives.
pKa	~4-5 (for the carboxylic acid)	The pKa of the carboxylic acid group in similar aromatic carboxylic acids is in this range.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC is the method of choice for determining the purity and assay of **5-methyl-1H-indole-4-carboxylic acid**. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Instrumentation and Consumables:

- HPLC system with a UV detector

- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or Phosphoric acid)
- Volumetric flasks and pipettes
- Syringe filters (0.45 μ m)

Protocol:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Rationale: Formic acid is used to protonate the carboxylic acid group, leading to better peak shape and retention. It is also compatible with mass spectrometry detectors.[5][6]
- Standard Solution Preparation:
 - Accurately weigh approximately 10 mg of **5-methyl-1H-indole-4-carboxylic acid** reference standard and dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask.
 - Dilute to volume to obtain a stock solution of 100 μ g/mL.
 - Prepare working standards by further dilution of the stock solution.
- Sample Solution Preparation:
 - Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Gradient elution (see table below)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Injection Volume	10 μ L
Detection Wavelength	280 nm

Gradient Elution Program:

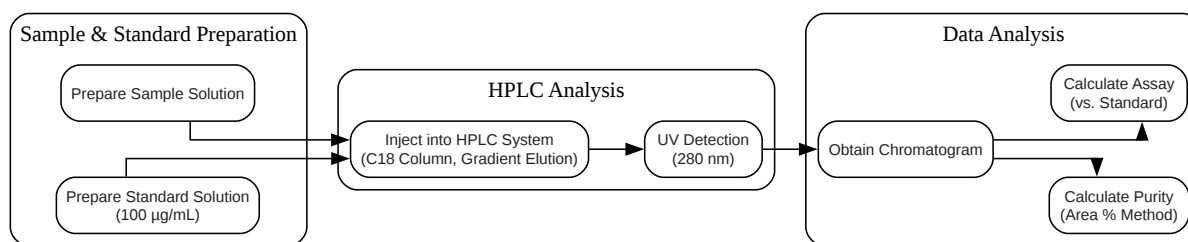
Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	5	95
25	5	95
26	95	5
30	95	5

Rationale: A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.[\[7\]](#)[\[8\]](#)

Data Analysis:

- Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
- Assay: Quantify the sample against a reference standard of known purity using a calibration curve.

Workflow Diagram:



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Caption: HPLC analysis workflow for **5-methyl-1H-indole-4-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy provides detailed information about the chemical structure of the molecule by probing the magnetic properties of atomic nuclei. ^1H and ^{13}C NMR are essential for confirming the identity and structure of **5-methyl-1H-indole-4-carboxylic acid**.

Instrumentation and Consumables:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., DMSO- d_6 or CDCl_3)
- Internal standard (e.g., Tetramethylsilane - TMS)

Protocol:

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (DMSO- d_6 is often a good choice for carboxylic acids) in an NMR tube.

- Add a small amount of TMS as an internal standard (δ 0.00 ppm).
- NMR Acquisition:
 - Acquire a ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.^[9]

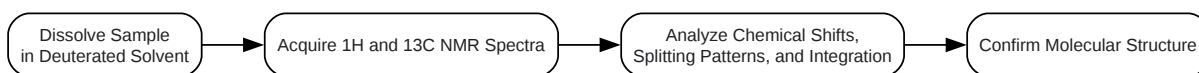
Expected Spectral Features (^1H NMR):

- Indole N-H: A broad singlet typically downfield (>10 ppm).
- Carboxylic Acid O-H: A very broad singlet, which can be concentration-dependent.
- Aromatic Protons: Signals in the aromatic region (approx. 7-8 ppm), showing characteristic splitting patterns based on their positions on the indole ring.
- Methyl Protons: A singlet around 2.4 ppm.

Expected Spectral Features (^{13}C NMR):

- Carbonyl Carbon: A signal in the downfield region (approx. 165-175 ppm).
- Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-140 ppm).
- Methyl Carbon: A signal in the upfield region (approx. 20-25 ppm).

Workflow Diagram:



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Caption: NMR spectroscopy workflow for structural elucidation.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle: Mass spectrometry is used to determine the molecular weight of the compound by ionizing the molecules and measuring their mass-to-charge ratio (m/z).

Instrumentation:

- Mass spectrometer (e.g., with Electrospray Ionization - ESI)
- Direct infusion pump or coupled with an HPLC system.

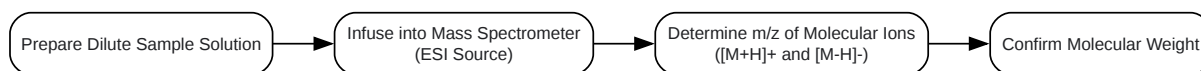
Protocol:

- Sample Preparation:
 - Prepare a dilute solution of the sample (approx. 1-10 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.
- MS Acquisition:
 - Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.
 - Acquire the mass spectrum in both positive and negative ion modes.

Expected Results:

- Positive Ion Mode: The protonated molecule $[\text{M}+\text{H}]^+$ at m/z 176.07.
- Negative Ion Mode: The deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 174.05.
- High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[\[2\]](#)[\[10\]](#)

Workflow Diagram:



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Caption: Mass spectrometry workflow for molecular weight confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Instrumentation:

- FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Protocol:

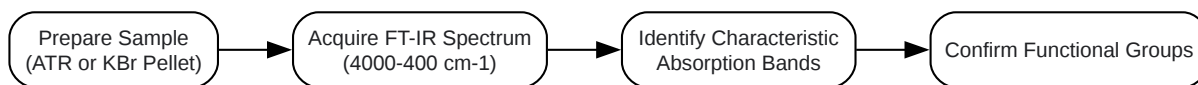
- Sample Preparation:
 - ATR: Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
- IR Spectrum Acquisition:
 - Acquire the IR spectrum over the range of 4000-400 cm^{-1} .

Expected Characteristic Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Appearance
O-H Stretch (Carboxylic Acid)	3300-2500	Very broad
N-H Stretch (Indole)	~3400	Medium, sharp
C-H Stretch (Aromatic & Alkyl)	3100-2850	Sharp
C=O Stretch (Carboxylic Acid)	1760-1690	Strong, sharp
C=C Stretch (Aromatic)	~1600-1450	Medium to strong
C-O Stretch (Carboxylic Acid)	1320-1210	Strong

Rationale: The presence of these characteristic bands provides strong evidence for the key functional groups in **5-methyl-1H-indole-4-carboxylic acid**.^{[11][12][13]}

Workflow Diagram:



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Caption: FT-IR spectroscopy workflow for functional group identification.

Conclusion

The analytical methods outlined in this application note provide a comprehensive framework for the characterization of **5-methyl-1H-indole-4-carboxylic acid**. By combining chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and structure of this important pharmaceutical intermediate. The provided protocols serve as a robust starting point for method development and validation in a research or quality control setting.

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